2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate
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Overview
Description
2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate is a complex organic compound that features a pyrazole ring, a benzene sulfonyl group, and an ethyl hydrogen sulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out under reflux conditions using ethanol as a solvent. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate is unique due to its combination of a pyrazole ring, benzene sulfonyl group, and ethyl hydrogen sulfate moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
151407-77-1 |
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Molecular Formula |
C12H14N2O7S2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[4-(5-methyl-3-oxo-1H-pyrazol-2-yl)phenyl]sulfonylethyl hydrogen sulfate |
InChI |
InChI=1S/C12H14N2O7S2/c1-9-8-12(15)14(13-9)10-2-4-11(5-3-10)22(16,17)7-6-21-23(18,19)20/h2-5,8,13H,6-7H2,1H3,(H,18,19,20) |
InChI Key |
ITDADGNOZBDBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)CCOS(=O)(=O)O |
Origin of Product |
United States |
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